molecular formula C23H23N3O3 B10993043 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B10993043
M. Wt: 389.4 g/mol
InChI Key: GTOWDWWTHDGBCO-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature I accessed.
    • the synthesis of related compounds often involves multistep reactions, such as condensation, cyclization, and functional group transformations.
    • Industrial production methods would likely involve scalable processes with optimized yields.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific functional groups present.
    • Major products could include derivatives with modified indole, oxazole, or benzophenone moieties.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have access to a direct list of similar compounds.
    • comparing its structure and properties with related indole-based molecules would highlight its uniqueness.

    Remember that this information is based on available literature up to a certain point, and further research may provide additional insights

    Properties

    Molecular Formula

    C23H23N3O3

    Molecular Weight

    389.4 g/mol

    IUPAC Name

    N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

    InChI

    InChI=1S/C23H23N3O3/c1-28-15-14-26-13-12-18-19(8-5-9-20(18)26)25-22(27)10-11-23-24-16-21(29-23)17-6-3-2-4-7-17/h2-9,12-13,16H,10-11,14-15H2,1H3,(H,25,27)

    InChI Key

    GTOWDWWTHDGBCO-UHFFFAOYSA-N

    Canonical SMILES

    COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

    Origin of Product

    United States

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